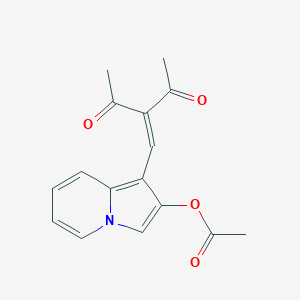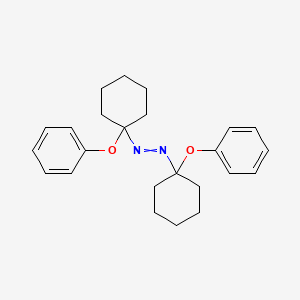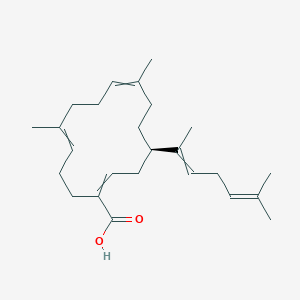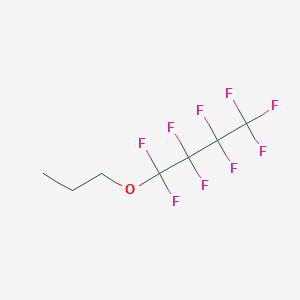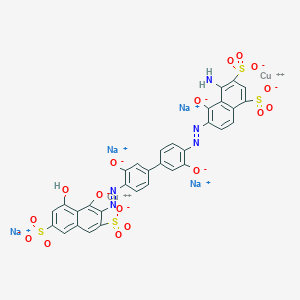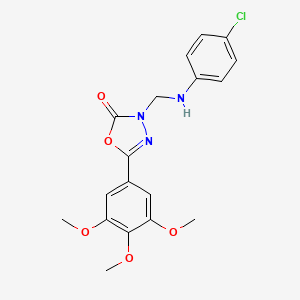
1-(Diazomethyl)-4-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Diazomethyl)-4-fluorobenzene is an organic compound that belongs to the class of diazo compounds These compounds are characterized by the presence of a diazo group (-N=N-) attached to a carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Diazomethyl)-4-fluorobenzene can be synthesized through several methods. One common approach involves the reaction of 4-fluorobenzaldehyde with diazomethane. The reaction typically requires a solvent such as ether and is carried out at low temperatures to prevent the decomposition of diazomethane .
Industrial Production Methods: Industrial production of this compound often involves the use of safer and more scalable methods. One such method includes the use of diazo transfer reactions, where a diazo group is transferred to the 4-fluorobenzene ring using reagents like tosyl azide in the presence of a base .
Chemical Reactions Analysis
Types of Reactions: 1-(Diazomethyl)-4-fluorobenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazo group into an amine group.
Substitution: The diazo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like iodosylbenzene are commonly used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used for reduction.
Substitution: Bases like triethylamine or DBU are used in substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
1-(Diazomethyl)-4-fluorobenzene has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in cyclopropanation and cycloaddition reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(Diazomethyl)-4-fluorobenzene involves the generation of reactive intermediates such as carbenes or carbenoids. These intermediates can insert into various bonds (C-H, O-H, N-H) and facilitate the formation of new chemical bonds. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, leading to a wide range of chemical transformations .
Comparison with Similar Compounds
Diazomethane: A simpler diazo compound with similar reactivity but higher instability.
Ethyl diazoacetate: Another diazo compound used in organic synthesis with different substituents.
Trimethylsilyldiazomethane: A more stable diazo compound used as a methylating agent.
Uniqueness: 1-(Diazomethyl)-4-fluorobenzene is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to other diazo compounds. This makes it particularly useful in specific synthetic applications where the fluorine atom can influence the outcome of the reaction .
Properties
CAS No. |
73900-13-7 |
|---|---|
Molecular Formula |
C7H5FN2 |
Molecular Weight |
136.13 g/mol |
IUPAC Name |
1-(diazomethyl)-4-fluorobenzene |
InChI |
InChI=1S/C7H5FN2/c8-7-3-1-6(2-4-7)5-10-9/h1-5H |
InChI Key |
BSEUQWUFTGWQPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=[N+]=[N-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-2-[4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]-1,3-oxazolidine](/img/structure/B14463032.png)
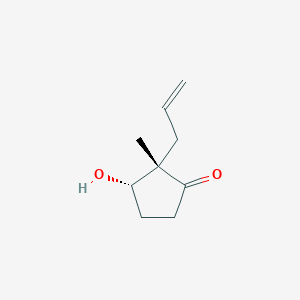
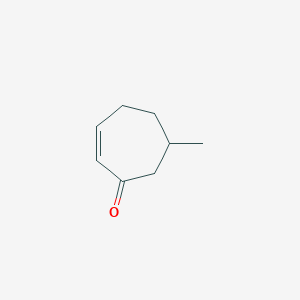

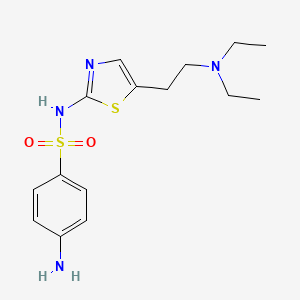
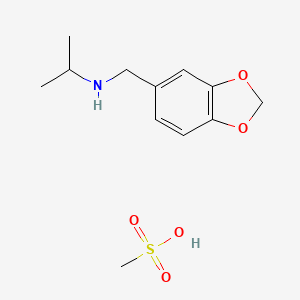
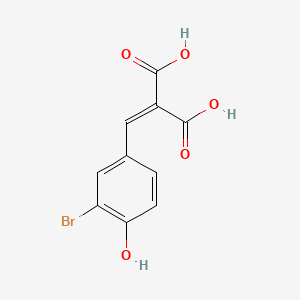
![5-[3-(4-Hydroxy-2-methoxyphenyl)propyl]-2-methoxyphenol](/img/structure/B14463094.png)
